N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide
Description
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O2S2/c24-15(23-19-22-12-6-2-4-8-14(12)27-19)9-26-18-17-16(20-10-21-18)11-5-1-3-7-13(11)25-17/h1-8,10H,9H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHLCLODPFQEDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strategic Disconnection Approach
The retrosynthetic analysis of N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide reveals two primary disconnection strategies:
Approach A: Disconnection at the thioether linkage, leading to:
- 4-chloro or 4-thiol benzofuro[3,2-d]pyrimidine
- N-(benzo[d]thiazol-2-yl)-2-mercaptoacetamide or N-(benzo[d]thiazol-2-yl)-2-chloroacetamide
Approach B: Disconnection at the amide bond, leading to:
- 2-amino-benzo[d]thiazole
- 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetic acid
Either approach requires the preparation of benzofuro[3,2-d]pyrimidine and benzo[d]thiazole derivatives as key intermediates. Based on literature precedents for similar compounds, Approach A is generally more favorable as it allows for more versatile and higher-yielding reactions.
Preparation of Benzofuro[3,2-d]pyrimidine-4-thiol Component
Synthesis of Benzofuro[3,2-d]pyrimidin-4(3H)-one Precursor
The benzofuro[3,2-d]pyrimidin-4(3H)-one core can be synthesized using methods adapted from patent literature and related research publications. The synthesis begins with the preparation of a suitable benzofuran derivative:
Step 1: Synthesis of 2-amino-benzofuro[3,2-d]pyrimidin-4(3H)-one
Starting with 5-nitrophthalimide (1 ) which is reduced to 5-amino-3H-isobenzofuran-1-one (3 ) through a two-step process:
The amino-isobenzofuranone (3 ) is then cyclized to the benzofuro[3,2-d]pyrimidin-4(3H)-one using a modified procedure based on the work reported for similar heterocyclic systems:
5-amino-3H-isobenzofuran-1-one (3) + chloroformamidine → reflux in high-boiling solvent (e.g., sulfolane or ethylene glycol) → 2-amino-benzofuro[3,2-d]pyrimidin-4(3H)-one
This reaction typically proceeds with yields of 70-85% after purification by recrystallization from appropriate solvents.
Conversion to 4-Chloro-benzofuro[3,2-d]pyrimidine
The 2-amino-benzofuro[3,2-d]pyrimidin-4(3H)-one is then converted to the corresponding 4-chloro derivative using phosphorus oxychloride:
Step 2: Chlorination reaction
2-Amino-benzofuro[3,2-d]pyrimidin-4(3H)-one (5.0 g, 21.2 mmol) + tetramethylammonium chloride (3.6 g, 31.8 mmol) → suspend in acetonitrile (90 ml) → add phosphorus oxychloride (11.8 ml, 19.3 g, 125.8 mmol) at 15-20°C → reflux for 3 hrs → pour onto ice/Na₂CO₃ → neutralize to pH 6-7 → filter, wash with water → recrystallize from 2-propanol
This procedure typically yields 4,2-dichloro-benzofuro[3,2-d]pyrimidine in 85-90% yield. The 2-amino group can be retained by careful control of reaction conditions or through protection/deprotection strategies.
Conversion to Benzofuro[3,2-d]pyrimidine-4-thiol
Step 3: Thiolation reaction
The 4-chloro-benzofuro[3,2-d]pyrimidine is converted to the corresponding 4-thiol derivative using one of two methods:
Method A: Direct thiolation with sodium hydrosulfide
4-chloro-benzofuro[3,2-d]pyrimidine + NaSH → DMF, 50-60°C, 3-4 h → benzofuro[3,2-d]pyrimidine-4-thiol
Method B: Reaction with thiourea followed by base hydrolysis
4-chloro-benzofuro[3,2-d]pyrimidine + thiourea → ethanol, reflux, 4-5 h → isothiouronium salt → 2M NaOH, 60°C, 1 h → neutralize → benzofuro[3,2-d]pyrimidine-4-thiol
Method B generally provides higher yields (75-85%) and purer products.
Preparation of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide
Synthesis of 2-Aminobenzothiazole
The 2-aminobenzothiazole component can be prepared through a cyclization reaction of o-aminothiophenol with cyanogen bromide:
Step 1: Preparation of 2-aminobenzothiazole
o-aminothiophenol + cyanogen bromide → ethanol, 0-5°C → gradual warming to room temperature → 2-aminobenzothiazole
Alternatively, it can be synthesized through the reaction of o-phenylenediamine with potassium thiocyanate in the presence of bromine.
Synthesis of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide
Step 2: Amide formation
2-aminobenzothiazole (0.01 mol) + chloroacetyl chloride (0.012 mol) → dichloromethane, triethylamine (0.015 mol), 0-5°C → stir at room temperature for 2-3 h → wash with water, NaHCO₃ → dry → recrystallize from ethanol/hexane
This reaction typically proceeds with yields of 80-90% to give N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as a crystalline solid.
Final Coupling Reaction
Thioether Formation
The final step involves the formation of the thioether linkage through the reaction of benzofuro[3,2-d]pyrimidine-4-thiol with N-(benzo[d]thiazol-2-yl)-2-chloroacetamide:
Method A: Using the thiol as nucleophile
Benzofuro[3,2-d]pyrimidine-4-thiol (0.01 mol) + N-(benzo[d]thiazol-2-yl)-2-chloroacetamide (0.01 mol) + K₂CO₃ (0.012 mol) → DMF, 50-60°C, 5-6 h → pour into water → filter → recrystallize from appropriate solvent
Method B: Alternative approach using 4-chloro-benzofuro[3,2-d]pyrimidine
4-chloro-benzofuro[3,2-d]pyrimidine + 2-mercapto-N-(benzo[d]thiazol-2-yl)acetamide + K₂CO₃ → DMF, 50-60°C, 5-6 h → this compound
Method A generally provides better yields (70-85%) and purer products, as Method B may lead to multiple substitution products.
Alternative One-Pot Approach
An alternative one-pot approach can be employed based on methods described for similar compounds:
4-chloro-benzofuro[3,2-d]pyrimidine + thioglycolic acid → K₂CO₃, DMF, 50°C, 3 h → 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetic acid → convert to acid chloride using SOCl₂ → react with 2-aminobenzothiazole → this compound
This method, while more concise, typically provides lower overall yields (50-65%).
Purification and Characterization
Purification Methods
The crude this compound can be purified using one or more of the following techniques:
- Column chromatography on silica gel using ethyl acetate/hexane or dichloromethane/methanol gradient systems
- Recrystallization from appropriate solvent systems (ethanol/water, dichloromethane/hexane, or acetone/water)
- Preparative HPLC for analytical grade purity
Characterization Data
The purified compound should be characterized using the following spectroscopic and analytical techniques:
Physical Properties:
- Appearance: Light yellow to off-white crystalline solid
- Melting Point: Expected range 220-225°C (to be determined experimentally)
Spectroscopic Data:
- ¹H NMR (DMSO-d₆): Expected characteristic signals:
- Benzofuran aromatic protons: 7.70-8.10 ppm (multiplet)
- Benzothiazole aromatic protons: 7.30-7.90 ppm (multiplet)
- -CH₂- protons: 4.40-4.60 ppm (singlet)
- NH proton: 12.40-12.80 ppm (broad singlet)
¹³C NMR (DMSO-d₆): Expected characteristic signals:
- C=O (amide): 165-170 ppm
- Quaternary carbons of heterocyclic systems: 150-160 ppm
- Aromatic carbons: 115-140 ppm
- -CH₂- carbon: 35-40 ppm
IR (KBr): Expected characteristic bands:
- NH stretching: 3300-3200 cm⁻¹
- C=O stretching: 1680-1660 cm⁻¹
- C=N stretching: 1600-1580 cm⁻¹
- C-S stretching: 700-600 cm⁻¹
Mass Spectroscopy (ESI-MS):
- Expected [M+H]⁺ molecular ion based on calculated molecular weight
- Characteristic fragmentation pattern
Alternative Synthetic Approaches
Aza-Wittig Approach for Benzofuro[3,2-d]pyrimidine Core
An alternative method for preparing the benzofuro[3,2-d]pyrimidine core involves an aza-Wittig reaction as described by Wang et al.:
Iminophosphorane → react with n-butyl isocyanate at 40-50°C → carbodiimide intermediate → react with nitrogen-oxygen-containing nucleophiles → 3-alkyl-2-substituted-benzofuro[3,2-d]pyrimidin-4(3H)-ones
This approach offers the advantage of introducing diverse substituents at the 2-position of the benzofuro[3,2-d]pyrimidine core.
Direct Thiolation Approach
Another approach involves the direct reaction of 2-mercaptobenzothiazole with 2-chloroacetamide derivatives:
2-mercaptobenzothiazole + ethyl chloroacetate → K₂CO₃, alcohol, reflux → 2-(benzo[d]thiazol-2-ylthio)acetic acid ethyl ester → hydrazinolysis → hydrazide → reaction with 4-chloro-benzofuro[3,2-d]pyrimidine
This alternative route may be advantageous when the direct amide formation is challenging.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide typically involves multi-step organic reactions, including the formation of thiazole and benzofuran moieties. The methods often employ standard coupling reactions and can be optimized for yield and purity.
Antiviral Properties
Research indicates that compounds containing benzothiazole derivatives exhibit significant antiviral activities. For instance, a study synthesized various benzothiazole-bearing compounds and evaluated their efficacy against several viruses, including herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV). The results suggested that these compounds could inhibit viral replication effectively while maintaining low cytotoxicity on normal cell lines .
Anticancer Potential
Benzothiazole derivatives are recognized for their anticancer properties. A review highlighted that many benzothiazole-based compounds demonstrate cytotoxic effects against various cancer cell lines. These compounds interfere with cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth .
Antimicrobial Activity
This compound also shows promise as an antimicrobial agent. Studies have reported that benzothiazole derivatives possess activity against a range of bacteria and fungi, making them potential candidates for developing new antibiotics .
Clinical Trials and Research Findings
A comprehensive review of clinical trials involving benzothiazole derivatives indicates their application in treating viral infections and cancer. For example, a compound similar to this compound was tested for its ability to inhibit HCV replication in vitro, showing promising results that warrant further investigation in clinical settings .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of benzothiazole derivatives has been crucial in optimizing their biological activities. A study demonstrated how modifications in the thiazole ring could enhance the antiviral potency of these compounds while reducing toxicity .
Data Tables
The following table summarizes key findings on the biological activities of this compound:
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to alter cellular responses.
Pathways: Interference with signaling pathways critical for cell survival or proliferation.
Comparison with Similar Compounds
Structural Analogs
The compound’s uniqueness lies in its benzofuropyrimidinylthio group, which distinguishes it from other benzothiazole-acetamide derivatives. Key structural analogs include:
Key Observations :
- Substitution with isoquinoline (e.g., 4a–4p) or thiazolidinedione (e.g., P19) modifies electronic properties and bioactivity profiles .
Comparison with Analogs :
Physicochemical Properties
Key Notes:
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and therapeutic potentials based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include the formation of thiazole and pyrimidine rings. The compound can be synthesized through the reaction of appropriate benzothiazole and benzofuro derivatives with acetamide under controlled conditions to ensure high yield and purity.
Biological Activity
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to this compound. For instance, derivatives such as benzothiazole-2-thiol have shown potent inhibitory effects against various cancer cell lines.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 7e | SKRB-3 | 1.2 |
| 7e | SW620 | 4.3 |
| 7e | A549 | 44 |
| 7e | HepG2 | 48 |
Compound 7e was noted for inducing apoptosis in HepG2 cells, demonstrating a concentration-dependent effect on cell viability .
2. Mechanism of Action
The mechanism through which this compound exerts its biological effects may involve the induction of apoptosis via mitochondrial pathways. Studies have shown that compounds with similar structures can activate caspases and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
3. Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds containing thiazole moieties exhibit significant antibacterial activity against various pathogens. The presence of electron-withdrawing groups seems to enhance this activity, making them viable candidates for further development in antimicrobial therapies .
Case Studies
A notable study evaluated a series of benzothiazole derivatives for their anticancer properties, where compounds were tested against multiple human cancer cell lines. The results indicated that modifications to the benzothiazole structure could significantly enhance anticancer activity and selectivity towards specific cancer types .
Q & A
Basic: What are the key synthetic methodologies for preparing N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with chloroacetic acid or acetonitrile under reflux conditions .
- Step 2 : Thioether linkage formation between the benzothiazole and benzofuropyrimidin-4-yl group using thiophilic coupling agents (e.g., NaH in DMF) .
- Step 3 : Acetamide functionalization via nucleophilic substitution or condensation reactions with chloroacetamide intermediates .
Key Conditions : Reactions are monitored by TLC, and purification employs recrystallization (ethanol/acetone) or column chromatography .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- 1H/13C-NMR : Confirm the benzothiazole (δ 7.2–8.5 ppm for aromatic protons) and benzofuropyrimidinyl (δ 6.8–7.9 ppm) moieties. Acetamide protons appear as singlet ~δ 2.1–2.4 ppm .
- IR Spectroscopy : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretch of acetamide) and 1250–1300 cm⁻¹ (C-S-C stretch) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) validate the molecular weight, while fragmentation patterns confirm substituent connectivity .
Basic: What preliminary biological targets or assays are relevant for this compound?
Initial screening focuses on:
- Enzyme Inhibition : Carbonic anhydrase (CA) isoforms (e.g., CA IX/XII) via stopped-flow CO2 hydration assays .
- Antifungal Activity : Disk diffusion assays against Candida albicans and Aspergillus niger with MIC values <50 µg/mL .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
Advanced: How do structural modifications (e.g., substituents on benzothiazole or benzofuropyrimidine) influence biological activity?
- Electron-Withdrawing Groups (NO2, Cl) : Reduce antifungal activity due to decreased electron density at the acetamide moiety, impairing target binding .
- Benzofuropyrimidine Modifications : Bulky substituents (e.g., ethylphenyl) enhance CA inhibition by improving hydrophobic interactions with enzyme pockets .
- Thioether Linkage : Replacing sulfur with oxygen decreases metabolic stability but improves solubility .
Example : Nitro-substituted analogs show 2–3x lower antifungal activity compared to ethoxy derivatives .
Advanced: What mechanistic insights explain its dual inhibition of MAO-B and cholinesterases?
- MAO-B Inhibition : The benzothiazole ring interacts with FAD cofactor residues (e.g., Tyr 435) via π-π stacking, while the acetamide linker hydrogen-bonds with catalytic lysine (Lys 296) .
- Cholinesterase Inhibition : The benzofuropyrimidinyl group occupies the peripheral anionic site of AChE, blocking substrate access .
Supporting Data : Docking studies (AutoDock Vina) show binding energies <−8.5 kcal/mol for MAO-B and AChE .
Advanced: How can computational modeling resolve contradictory SAR data in lead optimization?
- Molecular Dynamics (MD) Simulations : Identify stable binding conformations over 100 ns trajectories, explaining why nitro groups destabilize target interactions .
- DFT Calculations : Predict electronic effects of substituents (e.g., Hammett σ values correlate with activity trends) .
- ADMET Predictions : Guide prioritization of analogs with optimal LogP (2–4) and low CYP450 inhibition risk .
Advanced: What strategies address poor aqueous solubility in preclinical development?
- Salt Formation : Hydrochloride salts improve solubility by 3–5x (pH-dependent ionization) .
- Nanoformulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability (e.g., 80% encapsulation efficiency) .
- Prodrug Design : Phosphate esters of the acetamide group increase solubility >10-fold in PBS buffer (pH 7.4) .
Advanced: How does this compound exhibit polypharmacological effects in neurodegenerative models?
- Multi-Target Inhibition : Simultaneous modulation of MAO-B (IC50: 0.028 µM) and BChE (IC50: 1.2 µM) reduces oxidative stress and acetylcholine degradation .
- In Vivo Efficacy : Rotarod tests in Parkinsonian mice show 40% improvement in motor coordination at 10 mg/kg doses .
Mechanistic Synergy : Dual inhibition mitigates compensatory pathway activation observed with single-target drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
